3-Chloro-2-iodobenzoic acid
Overview
Description
3-Chloro-2-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a carboxylic acid group
Mechanism of Action
Target of Action
3-Chloro-2-iodobenzoic acid, similar to its related compounds such as 2-Iodosobenzoic acid (IBA), is a type of cyclic hypervalent iodine reagent . These compounds are known to act as efficient organocatalysts and reagents for various reactions . The primary targets of these compounds are typically organic substrates involved in oxidation reactions .
Mode of Action
The mode of action of this compound is likely similar to that of 2-Iodosobenzoic acid (IBA). IBA acts as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . The compound interacts with its targets by facilitating the transfer of iodine, leading to the oxidation of the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the aforementioned reactions. For instance, in oxidative C–H arylation, the compound facilitates the introduction of an aryl group into a carbon-hydrogen bond . The downstream effects of these reactions depend on the specific substrates and reaction conditions.
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would likely depend on factors such as its formulation and route of administration.
Result of Action
The molecular and cellular effects of this compound’s action would be the result of the specific reactions it catalyzes. For example, in oxidative C–H arylation, the compound could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of water and other solvents . Additionally, the compound should be stored in a dark place at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodobenzoic acid typically involves the iodination of 3-chlorobenzoic acid. One common method is the Sandmeyer reaction, where 3-chlorobenzoic acid is first converted to its diazonium salt, followed by reaction with potassium iodide to introduce the iodine atom. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as methyl anthranilate. The process includes iodination, diazotization, and chlorination steps, followed by hydrolysis to yield the final product. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and specific reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or thiols.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as 3-chloro-2-iodoxybenzoic acid, using oxidizing agents like Oxone®.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide in the presence of copper(I) iodide as a catalyst.
Oxidation: Oxone® in aqueous solution under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 3-Chloro-2-azidobenzoic acid.
Oxidation: 3-Chloro-2-iodoxybenzoic acid.
Reduction: 3-Chloro-2-iodobenzyl alcohol.
Scientific Research Applications
3-Chloro-2-iodobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including hypervalent iodine reagents.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive halogen atoms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Iodobenzoic acid
- 4-Iodobenzoic acid
- 3-Chloro-4-iodobenzoic acid
Comparison: 3-Chloro-2-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its analogs. For instance, 2-Iodobenzoic acid lacks the chlorine atom, making it less versatile in certain substitution reactions. Similarly, 4-Iodobenzoic acid has the iodine atom in a different position, affecting its reactivity and applications .
Properties
IUPAC Name |
3-chloro-2-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNWQTZBUIFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560936 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123278-03-5 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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